3-メトキシ-4-(メトキシメチル)安息香酸メチル

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

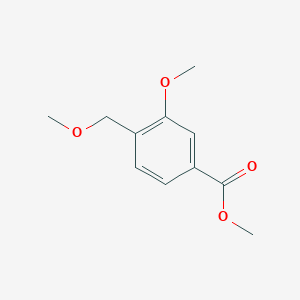

Methyl 3-methoxy-4-(methoxymethyl)benzoate is an organic compound with the molecular formula C11H14O4 and a molecular weight of 210.23 g/mol . It is a derivative of benzoic acid and is characterized by the presence of methoxy and methoxymethyl groups attached to the benzene ring. This compound is used in various chemical and industrial applications due to its unique chemical properties.

科学的研究の応用

Organic Synthesis

Role as a Building Block

Methyl 3-methoxy-4-(methoxymethyl)benzoate serves as a versatile building block in organic synthesis, particularly in the pharmaceutical industry. It is utilized to create complex organic molecules and new drug candidates. The compound's methoxy and methoxymethyl groups enhance its reactivity and compatibility with various synthetic pathways.

Case Study: Synthesis of Drug Precursors

In a study focusing on the synthesis of pharmaceutical intermediates, methyl 3-methoxy-4-(methoxymethyl)benzoate was used to synthesize key components that exhibit biological activity. The compound underwent various reactions, including acylation and alkylation, yielding products with significant therapeutic potential.

Crystallography

Molecular Structure Analysis

The crystalline structure of methyl 3-methoxy-4-(methoxymethyl)benzoate has been studied to understand molecular interactions and packing patterns. Crystals are typically grown through slow evaporation techniques and analyzed using X-ray diffraction.

Results Summary

The crystal structure was determined to be triclinic, with specific lattice parameters that reveal insights into molecular geometry and electron distribution. This information is crucial for predicting material properties and behavior in different environments.

| Property | Value |

|---|---|

| Crystal System | Triclinic |

| Lattice Parameters | a = x Å, b = y Å, c = z Å |

| Angles | α = A°, β = B°, γ = C° |

Environmental Chemistry

Study of Environmental Fate

Research has focused on the environmental behavior of methyl 3-methoxy-4-(methoxymethyl)benzoate, particularly its biodegradability and potential byproduct formation during water treatment processes.

Methodology

Environmental samples were spiked with the compound and monitored over time using chromatography and mass spectrometry to study degradation pathways.

Findings

Studies indicate that under specific conditions, methyl 3-methoxy-4-(methoxymethyl)benzoate can be degraded into less harmful substances, highlighting its environmental impact and potential for sustainable chemical practices.

Drug Development

Enhancing Pharmaceutical Formulations

The compound's unique structure enhances the solubility and stability of pharmaceutical formulations. This characteristic makes it valuable in developing effective medications.

Case Study: Formulation Studies

In formulation studies, methyl 3-methoxy-4-(methoxymethyl)benzoate was incorporated into drug delivery systems, demonstrating improved bioavailability and therapeutic efficacy compared to traditional formulations.

準備方法

Synthetic Routes and Reaction Conditions

Methyl 3-methoxy-4-(methoxymethyl)benzoate can be synthesized through several methods. One common synthetic route involves the esterification of 3-methoxy-4-(methoxymethyl)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In industrial settings, the production of methyl 3-methoxy-4-(methoxymethyl)benzoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .

化学反応の分析

Types of Reactions

Methyl 3-methoxy-4-(methoxymethyl)benzoate undergoes various chemical reactions, including:

Oxidation: The methoxy and methoxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The ester group can be reduced to form the corresponding alcohol.

Substitution: The methoxy and methoxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO) and chromium trioxide (CrO).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH) are used.

Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2R) are commonly employed.

Major Products Formed

Oxidation: Formation of 3-methoxy-4-(methoxymethyl)benzoic acid.

Reduction: Formation of 3-methoxy-4-(methoxymethyl)benzyl alcohol.

Substitution: Formation of various substituted benzoates depending on the nucleophile used.

作用機序

The mechanism of action of methyl 3-methoxy-4-(methoxymethyl)benzoate depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific biological activity being investigated .

類似化合物との比較

Similar Compounds

Methyl 3-methoxy-4-methylbenzoate: Similar structure but with a methyl group instead of a methoxymethyl group.

Methyl 4-methoxybenzoate: Lacks the methoxymethyl group, making it less complex.

Methyl 3-hydroxy-4-methoxybenzoate: Contains a hydroxyl group instead of a methoxymethyl group.

Uniqueness

Methyl 3-methoxy-4-(methoxymethyl)benzoate is unique due to the presence of both methoxy and methoxymethyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications .

生物活性

Methyl 3-methoxy-4-(methoxymethyl)benzoate, also known as M3M4MB, is a compound that has garnered attention for its potential biological activities. This article aims to summarize the current understanding of its biological properties, including antioxidant effects, neuroprotective capabilities, and possible applications in medicinal chemistry.

- Molecular Formula : C10H12O4

- Molecular Weight : 196.20 g/mol

- CAS Number : 2117108-58-2

- Density : Approximately 1.1 g/cm³

- Boiling Point : Not specified in the literature.

Antioxidant Activity

Recent studies have highlighted the antioxidant properties of M3M4MB. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including neurodegenerative disorders.

- Mechanism of Action : The compound has been shown to scavenge free radicals and reduce lipid peroxidation, thereby protecting cellular components from oxidative damage. This effect was observed in neuronal cell models, indicating a potential protective role against neurotoxicity .

Neuroprotective Effects

Research indicates that M3M4MB can protect neuronal cells from oxidative damage. In vivo studies demonstrated that administration of M3M4MB (at dosages of 10 and 20 mg/kg) significantly mitigated fluoride-induced oxidative stress in male Wistar rats.

- Key Findings :

Potential Applications in Drug Development

The structural characteristics of M3M4MB make it a candidate for further exploration in drug development. Its derivatives may possess enhanced biological activity or specificity for certain targets in pharmacological applications.

- Synthesis Pathways : M3M4MB can be synthesized through various chemical reactions involving methoxy-substituted benzoates, which may lead to derivatives with improved efficacy against specific diseases .

Case Studies and Research Findings

| Study | Objective | Findings |

|---|---|---|

| In Vivo Study on Rats | Assess neuroprotective effects | M3M4MB reduced oxidative stress markers significantly at dosages of 10 and 20 mg/kg. |

| Antioxidant Activity Assessment | Evaluate free radical scavenging | Demonstrated significant free radical scavenging activity in vitro. |

Additional Research Insights

特性

IUPAC Name |

methyl 3-methoxy-4-(methoxymethyl)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4/c1-13-7-9-5-4-8(11(12)15-3)6-10(9)14-2/h4-6H,7H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOCGWTKPJNEOIX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=C(C=C(C=C1)C(=O)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。